REACTION_CXSMILES
|
C([C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12](=[O:20])[C:13]2[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=2)[OH:15])=[CH:7][CH:6]=1)(C)(C)C.C(C1C=CC(OC(=O)C2C(=CC=CC=2)O)=CC=1)(CC(C)(C)C)(C)C>>[C:8]1([O:11][C:12](=[O:20])[C:13]2[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=2)[OH:15])[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)OC(C=1C(O)=CC=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)OC(C=1C(O)=CC=CC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)OC(C=1C(O)=CC=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |